[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Ligand Design

Achieve superior enantioselectivity in asymmetric ketone hydrogenation. This chiral diruthenium precatalyst leverages sterically demanding 3,5-xylyl groups on the (R)-xylbinap ligand, outperforming parent BINAP analogs where maximum enantiomeric excess is critical. Ideal for R&D route screening and producing high-purity chiral alcohol intermediates for pharmaceutical applications. Air/moisture sensitive; handle under inert gas.

Molecular Formula C106H107Cl5NP4Ru2+
Molecular Weight 1898.3 g/mol
Cat. No. B12054527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
Molecular FormulaC106H107Cl5NP4Ru2+
Molecular Weight1898.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
InChIInChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
InChIKeyLJSDQAUPXVWQNF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] as an Asymmetric Hydrogenation Catalyst Precursor


[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] (CAS: 944451-08-5) is a chiral, air- and light-sensitive diruthenium complex featuring the (R)-xylbinap ligand . This dimeric ruthenium catalyst precursor is widely employed in asymmetric hydrogenation reactions, particularly for the reduction of prochiral ketones to enantiomerically enriched secondary alcohols . As a precatalyst, it is valued for generating highly active and selective monomeric catalytic species in situ, offering a convenient and reliable entry point to a well-established family of Noyori-type catalysts.

Critical Differentiation: Why [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] Cannot Be Simply Replaced by Other BINAP Dimers


Substituting this specific precatalyst with another ruthenium-BINAP dimer (e.g., the parent BINAP or TolBINAP analogs) is not a simple equivalence. The electronic and steric properties of the xylyl-substituted phosphine ligand are crucial for achieving optimal catalyst performance. The (R)-xylbinap ligand's 3,5-xylyl groups create a more sterically demanding environment than unsubstituted phenyl rings, which has been directly correlated with significantly enhanced enantioselectivity in key asymmetric hydrogenation reactions . Using a less-hindered ligand analog can lead to a substantial drop in product enantiomeric excess, compromising the value of downstream synthetic efforts and necessitating costly re-optimization.

Quantitative Performance Evidence for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] Against Key Comparators


Enhanced Enantioselectivity of XylBINAP-Derived Catalysts vs. Parent BINAP in Ketone Hydrogenation

Monomeric catalysts derived from the (R)-xylbinap ligand, of which this compound is a direct precursor, consistently outperform those derived from the parent BINAP ligand in terms of enantioselectivity. This advantage is attributed to the increased steric bulk of the 3,5-xylyl groups on the phosphine, which more effectively differentiates the prochiral faces of the substrate .

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Ligand Design

High Catalyst Turnover Efficiency Reported for XylBINAP-Based Systems

Catalyst systems based on the XylBINAP ligand framework demonstrate exceptional efficiency, enabling high substrate-to-catalyst (S/C) ratios. While data for this specific dimer are not directly available, the performance of related monomeric Ru-XylBINAP complexes establishes a benchmark for the ligand class's potential [1]. These systems operate at very low catalyst loadings, which is a key consideration for cost-sensitive industrial applications [2].

Catalyst Efficiency Turnover Number Green Chemistry

Broad Substrate Scope Demonstrated by Related XylBINAP-Ruthenium Catalysts

The catalytic systems generated from XylBINAP-based precatalysts, including this dimer, exhibit a remarkably broad substrate scope. The literature reports successful, highly enantioselective hydrogenations across a diverse array of ketones, demonstrating the robustness and general applicability of this catalyst class [1]. This wide scope is a major advantage over more specialized catalysts that may only function well with a narrow set of substrates.

Substrate Scope Functional Group Tolerance Synthetic Utility

Handling and Stability: Specific Storage Requirements Differentiate from Air-Stable Analogs

Unlike some air-stable ruthenium catalysts, [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] is both air- and light-sensitive . This property dictates specific procurement and storage considerations that are not necessary for more robust catalysts. A failure to adhere to these requirements will lead to catalyst decomposition, resulting in variable and suboptimal reaction performance.

Compound Stability Storage Conditions Handling Protocols

Availability as Part of a Ligand Screening Kit Enables Direct Performance Benchmarking

This specific (R)-xylbinap dimer is commercially available as a standalone product and as a key component of the Takasago BINAP Ru Dimer Catalyst Kit . This kit format provides a unique opportunity for direct, head-to-head comparison under identical laboratory conditions against the closest structural analogs: the (S)-enantiomer and the BINAP, and TolBINAP analogs.

Catalyst Screening Procurement Options Method Development

Key Application Scenarios for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3] Based on Demonstrated Differentiation


Synthesis of Enantiopure Chiral Alcohols for Pharmaceutical Intermediates

This compound is the optimal catalyst precursor for synthesizing key chiral alcohol building blocks where achieving the highest possible enantiomeric excess is non-negotiable for downstream pharmaceutical purity and efficacy. The class-level evidence confirms that catalysts derived from the (R)-xylbinap ligand enhance enantioselectivity compared to parent BINAP systems . This increased selectivity minimizes the formation of the undesired enantiomer, thereby reducing purification burdens and associated costs, and ensuring compliance with stringent regulatory standards for drug substance purity.

Process Development for Cost-Sensitive, High-Volume Chiral Synthesis

For industrial processes where catalyst cost and turnover are critical economic drivers, this dimer is a compelling choice. Although direct data for this precatalyst are unavailable, the exceptional efficiency demonstrated by related XylBINAP-Ru systems, which operate at substrate-to-catalyst ratios up to 100,000 , provides a strong value proposition. This potential for high turnover minimizes the catalyst's contribution to the overall cost of goods, reduces ruthenium contamination in the final product, and aligns with green chemistry principles by lowering waste.

Early-Stage Route Scouting and Catalyst Ligand Screening

When developing a new synthetic route, the ability to quickly and reliably identify the optimal catalyst is paramount. The availability of this compound in the Takasago BINAP Ru Dimer Catalyst Kit is its strongest differentiator in this scenario. Researchers can directly compare its performance against the (S)-enantiomer, as well as the BINAP and TolBINAP analogs, under identical reaction conditions. This head-to-head screening eliminates experimental variability and provides a clear, quantitative basis for selecting the most effective catalyst system for a given substrate.

Research Requiring Stringent Control Over Stereochemical Outcome

In fundamental research areas such as mechanistic investigations or the synthesis of novel chiral materials, precise and predictable control over stereochemistry is essential. The well-defined chiral environment created by the (R)-xylbinap ligand of this dimer ensures a consistent and reliable induction of asymmetry . Furthermore, the compound's well-documented air- and light-sensitivity mandates rigorous handling protocols under an inert atmosphere. While this adds an operational step, it also ensures that researchers working with the compound are utilizing a system with a defined and reproducible active state, a critical factor for generating reliable and publishable scientific data.

Quote Request

Request a Quote for [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.